Raltitrexed

Colorectal cancer Oxaliplatin combination Response rate

Raltitrexed is a quinazoline folate analogue and direct, specific thymidylate synthase (TS) inhibitor. Unlike 5-FU, it requires no metabolic activation: active transport via the reduced folate carrier and extensive intracellular polyglutamation yield metabolites with ~100-fold greater TS inhibitory potency and prolonged cellular retention, enabling convenient every-3-week dosing. Clinically, raltitrexed-based regimens demonstrate a 29.1% vs 17.0% response rate advantage and an 8-fold reduction in grade 3/4 stomatitis (2% vs 16%, P<0.001) versus 5-FU/LV. Importantly, its non-fluoropyrimidine mechanism avoids 5-FU-associated cardiotoxicity pathways, making it the agent of choice for studies in cardiovascular-compromised models. Supplied as lyophilized powder; ≥98% HPLC purity.

Molecular Formula C21H22N4O6S
Molecular Weight 458.5 g/mol
CAS No. 112887-68-0
Cat. No. B1684501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaltitrexed
CAS112887-68-0
SynonymsD1694;  ICID1694;  ZD1694;  ZD 1694;  ZD-1694;  TDX;  brand name: Tomudex.
Molecular FormulaC21H22N4O6S
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1
InChIInChI=1S/C21H22N4O6S/c1-11-22-14-4-3-12(9-13(14)19(28)23-11)10-25(2)17-7-6-16(32-17)20(29)24-15(21(30)31)5-8-18(26)27/h3-4,6-7,9,15H,5,8,10H2,1-2H3,(H,24,29)(H,26,27)(H,30,31)(H,22,23,28)/t15-/m0/s1
InChIKeyIVTVGDXNLFLDRM-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitysoluble
1.81e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Raltitrexed (CAS 112887-68-0) for Antifolate Cancer Research and Thymidylate Synthase Inhibition Studies


Raltitrexed (Tomudex, ZD1694) is a quinazoline-based folate analogue that functions as a direct and specific inhibitor of thymidylate synthase (TS), the enzyme responsible for the de novo synthesis of thymidylate required for DNA replication [1]. Unlike 5-fluorouracil (5-FU) which requires complex metabolic activation and exerts pleiotropic effects on RNA and DNA, raltitrexed is actively transported into cells via the reduced folate carrier and undergoes extensive intracellular polyglutamation, forming metabolites with approximately 100-fold greater TS inhibitory potency than the parent compound and prolonged cellular retention [2]. The compound is supplied as a 2 mg lyophilized powder for intravenous infusion and is clinically administered at 3 mg/m² as a 15-minute infusion once every three weeks [3].

Why Raltitrexed Cannot Be Substituted with Generic 5-FU or Pemetrexed in Colorectal Cancer Models


Raltitrexed exhibits a fundamentally distinct mechanism of action and toxicity profile compared to other antifolates and fluoropyrimidines. While 5-fluorouracil (5-FU) acts as a fraudulent pyrimidine base requiring multi-step anabolism and inhibiting both TS and RNA synthesis, raltitrexed is a pure, folate-based TS inhibitor that does not incorporate into nucleic acids [1]. Critically, raltitrexed's extensive polyglutamation (absent in 5-FU) confers prolonged intracellular retention and enhanced potency [2]. In contrast to the multi-targeted antifolate pemetrexed—which inhibits TS, dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT)—raltitrexed selectively targets TS alone, resulting in a distinct spectrum of clinical activity and toxicity [3]. These mechanistic and pharmacologic differences translate into quantifiable variations in efficacy, safety, and predictive biomarker utility that preclude simple interchange.

Quantitative Differentiation of Raltitrexed Against 5-FU/LV, FOLFOX, and Pemetrexed


Superior Objective Response Rate of TOMOX (Oxaliplatin + Raltitrexed) Versus Oxaliplatin + 5-FU/LV in Phase III Trial

In a randomized phase III trial comparing oxaliplatin plus raltitrexed versus oxaliplatin plus 5-FU/LV in 214 patients with recurrent/metastatic colorectal cancer, the raltitrexed-containing regimen (TOMOX) demonstrated a significantly higher objective response rate. [1]

Colorectal cancer Oxaliplatin combination Response rate

TOMOX Regimen Achieves Significantly Higher Disease Control Rate and Extended Progression-Free Survival Versus Oxaliplatin + 5-FU/LV

The same phase III trial of oxaliplatin plus raltitrexed versus oxaliplatin plus 5-FU/LV also assessed disease control rate (DCR) and progression-free survival (PFS). The raltitrexed arm showed superior disease control and significantly prolonged median PFS. [1]

Colorectal cancer Disease control rate Progression-free survival

TOMOX (Raltitrexed + Oxaliplatin) Delivers Higher Objective Response Rate Than FOLFOX4 in First-Line Advanced CRC

A randomized phase II study (n=191) compared TOMOX (oxaliplatin + raltitrexed) with FOLFOX4 (oxaliplatin + 5-FU/LV) as first-line treatment for advanced colorectal cancer. The TOMOX regimen produced a significantly higher overall response rate. [1]

Colorectal cancer First-line therapy Oxaliplatin doublet

Significantly Lower Incidence of Grade 3/4 Stomatitis and Leukopenia with Raltitrexed Versus 5-FU/Leucovorin

In a randomized phase III trial of 495 patients with advanced colorectal cancer, raltitrexed monotherapy (3 mg/m² q3w) was compared with 5-FU (400 mg/m²) plus high-dose leucovorin (200 mg/m²) daily for 5 days every 4 weeks. Raltitrexed demonstrated a significantly lower incidence of severe stomatitis and leukopenia. [1]

Colorectal cancer Toxicity profile Stomatitis

Raltitrexed Polyglutamation Confers 100-Fold Greater TS Inhibitory Potency and Prolonged Cellular Retention

Raltitrexed undergoes extensive intracellular polyglutamation by folylpolyglutamate synthetase, a property not shared by 5-FU. These polyglutamated metabolites are retained intracellularly and exhibit dramatically enhanced TS inhibitory potency compared to the parent compound. [1]

Polyglutamation Thymidylate synthase inhibition Cellular pharmacology

TS mRNA Expression Predicts Sensitivity to Both Raltitrexed and Pemetrexed, with Stronger Correlation for Pemetrexed

A study of 50 freshly resected colorectal tumor specimens evaluated the relationship between tumor TS mRNA expression levels and in vitro chemosensitivity to raltitrexed, pemetrexed, and 5-FU. TS mRNA levels significantly predicted sensitivity to both raltitrexed and pemetrexed, though the correlation was stronger for pemetrexed. [1]

Thymidylate synthase Biomarker Predictive value

High-Value Application Scenarios for Raltitrexed Based on Quantitative Evidence


Oxaliplatin-Based Combination Studies Requiring Maximized Objective Response and Disease Control

Based on the 29.1% vs. 17.0% response rate advantage and 77.7% vs. 63.0% disease control rate demonstrated in phase III trials [1], raltitrexed-oxaliplatin combinations are optimal for preclinical or clinical studies where maximizing initial tumor shrinkage and disease stabilization is the primary endpoint. This scenario includes first-line advanced colorectal cancer models where FOLFOX4 comparators yield only 36.3% response rates versus 45.6% for TOMOX [2].

Studies Requiring Minimization of Severe Mucositis and Stomatitis Confounders

For experimental protocols where oral mucositis would confound animal welfare assessments or patient-reported outcomes, raltitrexed offers an 8-fold reduction in grade 3/4 stomatitis compared to 5-FU/LV (2% vs. 16%, P<0.001) [1]. The reduced leukopenia (6% vs. 13%) further supports studies requiring preserved bone marrow function for concurrent interventions or immunologic assessments.

Intermittent Dosing Regimens Leveraging Prolonged Intracellular Retention

Raltitrexed's extensive polyglutamation results in approximately 100-fold enhanced TS inhibitory potency and prolonged intracellular retention, enabling an every-3-week dosing schedule [1]. This property makes raltitrexed particularly suitable for studies requiring infrequent drug administration, reduced cumulative exposure, or modeling of long-interval maintenance therapy.

Fluoropyrimidine-Intolerant or Cardiotoxicity-Prone Models

In colorectal cancer models where fluoropyrimidine-induced cardiotoxicity (incidence 1.2–18% with 5-FU or capecitabine) is a concern, raltitrexed serves as the recommended alternative [1]. Unlike 5-FU, which can cause coronary vasospasm and myocardial ischemia, raltitrexed's mechanism does not involve fluoropyrimidine-associated cardiotoxicity pathways, making it the agent of choice for studies in cardiovascular-compromised subjects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Raltitrexed

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.